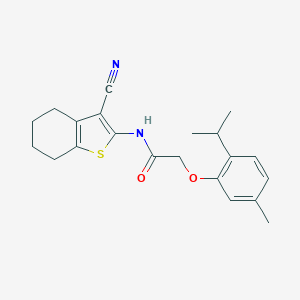![molecular formula C21H21BrN2O2 B376182 11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338426-69-0](/img/structure/B376182.png)
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a bromine atom and a hydroxyphenyl group, contributing to its distinct chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method ensures consistent quality and yield, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine ring, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Quinones and related compounds.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted benzodiazepines.
Aplicaciones Científicas De Investigación
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Phenazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Flubromazepam: A structural analog with a fluorine atom instead of a bromine atom.
Diazepam: A widely used benzodiazepine with a different substitution pattern.
Uniqueness
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the bromine atom and the hydroxyphenyl group differentiates it from other benzodiazepines, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Propiedades
Número CAS |
338426-69-0 |
|---|---|
Fórmula molecular |
C21H21BrN2O2 |
Peso molecular |
413.3g/mol |
Nombre IUPAC |
6-(5-bromo-2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2)10-16-19(18(26)11-21)20(13-9-12(22)7-8-17(13)25)24-15-6-4-3-5-14(15)23-16/h3-9,20,23-25H,10-11H2,1-2H3 |
Clave InChI |
FYUBFNFERQTIQD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenyl)-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B376099.png)

![4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B376104.png)


![ethyl [2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B376109.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B376110.png)
![5-(4,5-dibromo-2-furyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B376111.png)

![Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376117.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B376118.png)
![Ethyl 4-(4-bromophenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376119.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376120.png)
![2-[(4-Tert-butylbenzoyl)amino]-5-ethylthiophene-3-carboxylic acid](/img/structure/B376121.png)
